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molecular formula C5H3BrINO B063393 5-Bromo-2-iodopyridin-3-ol CAS No. 188057-49-0

5-Bromo-2-iodopyridin-3-ol

Cat. No. B063393
M. Wt: 299.89 g/mol
InChI Key: TYKCQFLONIEXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084479B2

Procedure details

To a stirred solution of 5-bromo-2-iodopyridin-3-ol (2.17 g, 7.2 mmol) in DMF (10.00 mL, 129 mmol) was added NaH (0.32 g, 8.0 mmol) at 0° C. The resulting mixture was stirred at 0° C. and MeI was added at 0° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with NH4Cl(aq) and water (10 mL each) at 0° C., and diluted with EtOAc (15 mL). The separated aqueous layer was extracted with EtOAc (2×15 mL) and the combined organic layers were washed with water and saturated sodium chloride, dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography ((5%→50% EtOAc in hexane) to obtain 5-bromo-2-iodo-3-methoxypyridine as an off-white solid (1.77 g, 78% yield) m/z (%): 314.2 (100%, M++H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([I:8])=[N:6][CH:7]=1.[CH3:10]N(C=O)C.[H-].[Na+].CI>[NH4+].[Cl-].O.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[C:5]([I:8])=[N:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)I)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified with flash column chromatography ((5%→50% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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